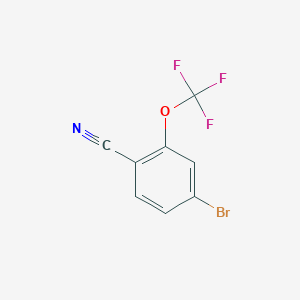

4-Bromo-2-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDMYPNZFMPNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672913 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187983-97-6 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzonitrile

Compound Profile and Strategic Importance

4-Bromo-2-(trifluoromethoxy)benzonitrile is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its value is derived from the unique interplay of its three key functional groups on a benzene scaffold:

-

Trifluoromethoxy Group (-OCF3): This is the molecule's most defining feature. The -OCF3 group is a powerful modulator of physicochemical properties in drug design. It is highly electronegative and metabolically stable due to the strength of the C-F bonds. Crucially, it increases lipophilicity more effectively than the more common trifluoromethyl (-CF3) group, which can enhance a molecule's ability to cross biological membranes.[1] This enhanced metabolic stability can increase a drug candidate's half-life in the body.

-

Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, most importantly, a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures.

-

Nitrile Group (-CN): The nitrile functionality is a valuable precursor for other chemical moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, offering a rich downstream derivatization potential.

The strategic ortho/para placement of these groups makes this molecule a potent intermediate for creating highly substituted, biologically active compounds.

Physicochemical Properties: An Analog-Based Estimation

Direct experimental data for this compound is not available. To provide a practical reference point, the following table summarizes the known properties of its close structural analog, 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 191165-13-6) .

Disclaimer: These values are for a different, albeit structurally similar, compound and should be used only as a rough estimation. Researchers must determine the properties of this compound experimentally upon synthesis.

| Property | Value for Analog 4-Bromo-2-(trifluoromethyl)benzonitrile | Source(s) |

| CAS Number | 191165-13-6 | [2][3][4] |

| Molecular Formula | C₈H₃BrF₃N | [2][3] |

| Molecular Weight | 250.02 g/mol | [2][3] |

| Appearance | White to almost white crystal/lump | [3] |

| Melting Point | 37 °C | [3] |

| Storage Temperature | Room Temperature or 2 - 8 °C | [3] |

Proposed Synthesis Pathway: A Sandmeyer Approach

Given the absence of a published protocol, a logical and robust synthetic route can be designed based on the classic Sandmeyer reaction, a cornerstone method for converting aryl amines into aryl halides or cyanides via a diazonium salt intermediate.[5][6] The key starting material for this synthesis would be 4-Bromo-2-(trifluoromethoxy)aniline .

The overall proposed workflow is a two-stage process:

-

Diazotization: Conversion of the primary amine of the aniline precursor into a diazonium salt using nitrous acid.

-

Cyanation: Displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[5]

Detailed Experimental Protocol (Hypothetical)

Expert Rationale: This protocol is designed for maximum control and safety. The diazotization is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose explosively. The slow, portion-wise addition of sodium nitrite prevents dangerous temperature spikes and uncontrolled nitrogen evolution. The Sandmeyer cyanation step uses a pre-prepared solution of copper(I) cyanide, which is the active catalyst for converting the diazonium salt to the desired nitrile.

Precursor: 4-Bromo-2-(trifluoromethoxy)aniline. This precursor could potentially be synthesized by the selective bromination of 2-(trifluoromethoxy)aniline.[7][8]

Stage 1: Diazotization of 4-Bromo-2-(trifluoromethoxy)aniline

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of 4-Bromo-2-(trifluoromethoxy)aniline in aqueous hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should be vigorously stirred to maintain a fine slurry.

-

Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be kept cold for immediate use in the next stage.

Stage 2: Sandmeyer Cyanation

-

In a separate, larger reaction flask, prepare a solution of 1.2 equivalents of copper(I) cyanide (CuCN) and excess potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

-

Cool this cyanide solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from Stage 1 to the stirred cyanide solution. Caution: This step will likely result in the evolution of nitrogen gas. Ensure adequate ventilation and headspace in the reaction flask.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases completely.

-

Cool the reaction mixture to room temperature.

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract the crude product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified by silica gel column chromatography to yield the pure this compound.

-

Safety and Handling: An Analog-Based Profile

A specific Safety Data Sheet (SDS) for this compound is not available. The following information is based on the hazards associated with its trifluoromethyl analog and general handling procedures for toxic organohalogen and nitrile compounds. This is not a substitute for a formal hazard assessment.

-

Hazard Class: Likely to be classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[9] Nitrile compounds can cause skin and serious eye irritation.

-

GHS Pictograms (Anticipated):

-

GHS07 (Exclamation Mark): Skin/eye irritant, harmful.

-

GHS06 (Skull and Crossbones): Potentially toxic.

-

-

Handling Precautions:

-

Handle only in a well-ventilated chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][10]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound represents a valuable, albeit under-documented, building block for advanced chemical synthesis. Its true potential lies in the strategic combination of the metabolically robust and lipophilic -OCF3 group with the synthetically versatile bromo and nitrile functionalities. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its logical synthesis via a Sandmeyer reaction and highlights the key attributes that make it a compelling target for researchers in drug discovery and materials science. As with any novel compound, careful experimental work is required to validate its properties, optimize its synthesis, and ensure its safe handling.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 191165-13-6|4-Bromo-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(Trifluoromethoxy)aniline | 1535-75-7 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

In-depth Technical Guide: 4-Bromo-2-(trifluoromethoxy)benzonitrile

Executive Summary: An in-depth technical guide for 4-Bromo-2-(trifluoromethoxy)benzonitrile cannot be provided at this time due to a significant lack of publicly available, verifiable scientific and technical data for this specific chemical entity. Extensive searches for its fundamental properties, including a confirmed CAS number, molecular weight, validated synthesis protocols, and safety information, did not yield reliable sources.

The available literature and supplier databases predominantly feature data for a structurally similar but distinct compound, 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS Number: 191165-13-6). The substitution of a trifluoromethoxy (-OCF3) group for a trifluoromethyl (-CF3) group results in a different molecule with unique chemical and physical properties.

This document will instead provide a technical overview of the closely related and well-documented analogue, 4-Bromo-2-(trifluoromethyl)benzonitrile, and discuss the strategic importance of the trifluoromethoxy functional group in modern drug discovery to inform researchers on the potential characteristics of the requested compound.

Part 1: The Analogue Compound: 4-Bromo-2-(trifluoromethyl)benzonitrile

For clarification and to provide a useful reference point, this section details the properties and synthesis of the well-documented analogue, 4-Bromo-2-(trifluoromethyl)benzonitrile.

Compound Profile and Physicochemical Properties

4-Bromo-2-(trifluoromethyl)benzonitrile is a key fluorinated building block used in organic synthesis.[1] Its identity and core properties are well-established in chemical literature and supplier databases.

| Property | Data | Source(s) |

| CAS Number | 191165-13-6 | [2][3] |

| Molecular Formula | C₈H₃BrF₃N | [2][3][4] |

| Molecular Weight | 250.01 g/mol | [4][5] |

| Appearance | White to almost white powder or crystal lump | [2] |

| Melting Point | 37 - 44 °C | [2][6] |

| Boiling Point | ~239.7 °C (at 760 mmHg) | [6][7] |

| Purity | Typically ≥97-98% (GC) | [2] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile is typically achieved through a multi-step process starting from 4-bromo-2-(trifluoromethyl)benzoic acid.[6] This pathway leverages common, robust reactions in organic chemistry.

Expertise & Experience: The rationale for this multi-step approach is rooted in the controlled transformation of functional groups. Direct cyanation of a less-activated precursor can be challenging, whereas the dehydration of a primary amide is a high-yielding and reliable method for nitrile formation. The initial conversion to an acyl chloride activates the carboxyl group for efficient amidation.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile [6]

-

Step 1: Acyl Chloride Formation

-

Reagents: 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane (solvent), thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalyst).

-

Procedure: The benzoic acid derivative is dissolved in dichloromethane. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride. The mixture is heated (e.g., 60°C) for several hours until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Causality: Thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a chlorosulfite intermediate. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent acylating agent.

-

-

Step 2: Amide Formation

-

Reagents: The 4-bromo-2-(trifluoromethyl)benzoyl chloride solution from Step 1, aqueous ammonia (NH₃).

-

Procedure: The acyl chloride solution is added dropwise to a cooled (e.g., below 10°C) solution of concentrated ammonia. The reaction is typically rapid. After stirring, the pH is adjusted to precipitate the crude amide product.

-

Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia to form a stable primary amide. Low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

-

Step 3: Nitrile Formation (Dehydration)

-

Reagents: 4-bromo-2-(trifluoromethyl)benzamide, a dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride), and a suitable solvent.

-

Procedure: The amide from Step 2 is treated with a dehydrating agent like thionyl chloride in a solvent, often with heating (e.g., 85°C). The reaction progress is monitored by TLC.

-

Causality: Dehydrating agents remove the elements of water from the primary amide functional group to yield the corresponding nitrile. This is a standard and effective method for nitrile synthesis.

-

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthesis workflow for the analogue compound.

Part 2: The Trifluoromethoxy (-OCF3) Group: A Privileged Moiety in Drug Design

While specific data for this compound is elusive, the strategic value of the trifluoromethoxy (-OCF3) group itself is well-established in medicinal chemistry. Its inclusion in a molecule like the target benzonitrile would be a deliberate choice to impart specific, desirable properties.

Expertise & Experience: The -OCF3 group is often considered a "lipophilic hydrogen bond acceptor" and a bioisostere for other groups. Unlike the electron-withdrawing trifluoromethyl (-CF3) group, the trifluoromethoxy group has a more complex electronic profile due to the influence of the oxygen atom, making it a unique tool for modulating molecular properties.

Enhanced Metabolic Stability

A primary driver for incorporating trifluoromethoxy groups is to improve a drug candidate's metabolic stability.

-

Mechanistic Insight: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are a major pathway for drug clearance. By replacing a metabolically labile group (like a methoxy or methyl group) with -OCF3, chemists can block a key site of degradation, thereby increasing the drug's half-life and bioavailability.

Modulation of Lipophilicity

The trifluoromethoxy group significantly increases a molecule's lipophilicity (fat-solubility), often more so than the trifluoromethyl group.

-

Impact on Drug Development: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By fine-tuning lipophilicity with an -OCF3 group, scientists can optimize a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.

Altered Electronic Properties and Conformation

The strong electron-withdrawing nature of the fluorine atoms influences the electron distribution of the entire molecule.

-

Impact on Target Binding: This electronic modulation can alter the pKa of nearby functional groups or change the molecule's overall electrostatic potential. These changes can lead to improved binding affinity and selectivity for the target protein by creating more favorable non-covalent interactions (e.g., dipole-dipole, ion-dipole) in the binding pocket.

dot graph "Drug_Properties_Logic" { layout=dot; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

} Caption: Influence of the -OCF3 group on drug properties.

Conclusion and Future Outlook

The compound this compound represents a potentially valuable but currently under-documented building block for chemical synthesis. Based on established principles of medicinal chemistry, its structure suggests it would serve as a versatile intermediate, combining three synthetically useful functional groups:

-

A nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

A bromo substituent, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

-

A trifluoromethoxy group, to impart desirable physicochemical properties like metabolic stability and optimized lipophilicity in the final target molecules.

While a detailed guide on its synthesis and handling cannot be provided without verifiable data, its potential utility is clear. Further research and publication of its synthesis and characterization are needed to make this compound more accessible to the broader scientific community. Researchers interested in this specific molecule are advised to consult specialized custom synthesis providers and conduct thorough literature and patent searches for any emerging, non-public domain information.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)benzonitrile is a halogenated and fluorinated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a nitrile moiety on the benzene ring, imparts specific physicochemical properties that are critical to its reactivity and application in complex organic synthesis. This guide provides a comprehensive overview of the known physical properties of this compound, outlines protocols for their experimental determination, and discusses the implications of these properties for its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some physical properties, such as the melting point, show variability in reported values across different commercial suppliers. This can be attributed to differences in purity, the presence of isomers, or the analytical method used for determination.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 884493-99-8 | N/A |

| Molecular Formula | C₈H₃BrF₃NO | [1] |

| Molecular Weight | 266.01 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [3] |

| Melting Point | 37 °C, 43-44 °C, 46-50 °C | [3][4][5] |

| Boiling Point | ~240 °C at 760 mmHg | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. | [5][6] |

| Purity | Typically ≥97-98% (GC) | [3][7] |

Note on Melting Point Discrepancy: The observed range in the melting point of this compound (37 °C to 50 °C) highlights the importance of analytical verification of starting materials. Purity is a significant factor, as impurities tend to depress and broaden the melting point range. Researchers should consider the stated purity from the supplier and, for sensitive applications, independently verify the melting point of the received material.

Molecular Structure and Characterization Workflow

The structural arrangement of substituents on the benzene ring dictates the physical and chemical behavior of this compound. A standard workflow for its characterization is essential for confirming its identity and purity before use in synthetic applications.

References

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 22337825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

A-Z Guide to 4-Bromo-2-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

This technical guide provides an in-depth analysis of 4-Bromo-2-(trifluoromethoxy)benzonitrile, a key intermediate in the fields of pharmaceutical and agrochemical research. We will explore its chemical structure, synthesis, and the significant roles its functional groups play in modern drug discovery and materials science.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In contemporary drug design and materials science, the incorporation of fluorine-containing functional groups is a widely used strategy to enhance the physicochemical and biological properties of molecules.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to increase metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates to their targets.[1] this compound stands out as a valuable building block due to the unique combination of a trifluoromethoxy group, a bromine atom, and a nitrile moiety on a benzene ring. This arrangement offers multiple reactive sites for further chemical transformations, making it a versatile precursor for a wide range of complex organic molecules.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 191165-13-6 | [2] |

| Molecular Formula | C8H3BrF3N | [2] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 43-44 °C | [3][5] |

| Boiling Point | 239.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.71 g/cm³ | [5] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [3] |

The Role of Key Functional Groups

The unique reactivity and utility of this compound stem from its distinct functional groups:

-

Trifluoromethoxy Group (-OCF3): This highly lipophilic and strongly electron-withdrawing group is a bioisostere for other functionalities and can significantly enhance a molecule's metabolic stability due to the strength of the C-F bonds.[6] Its presence can improve membrane permeability and bioavailability of drug candidates.[1][6]

-

Bromo Group (-Br): The bromine atom serves as an excellent leaving group and a versatile handle for various organic reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[7] This allows for the construction of complex molecular scaffolds.[8][9]

-

Nitrile Group (-CN): The nitrile group is a valuable precursor that can be readily converted into other functional groups such as amines, carboxylic acids, or amides, further expanding the synthetic possibilities.

Synthesis of this compound

A common synthetic route to this compound starts from m-trifluoromethyl fluorobenzene. The process involves a three-step sequence: bromination, cyanation, and subsequent functional group manipulation.[10][11] A generalized laboratory-scale synthesis starting from 4-amino-2-trifluoromethylbenzonitrile is also reported.[3]

Exemplary Synthesis Protocol

A reported synthesis involves the diazotization of 4-amino-2-trifluoromethylbenzonitrile followed by a Sandmeyer-type reaction with copper(II) bromide.[3]

Step-by-Step Methodology:

-

Diazotization: Dissolve 4-amino-2-trifluoromethylbenzonitrile (1.02 g, 5.48 mmol) in acetonitrile (30 mL) and cool the solution to 0 °C.

-

Slowly add tert-butyl nitrite (0.95 mL, 7.19 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Bromination: Add copper(II) bromide (1.39 g, 6.22 mmol) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 14 hours.

-

Work-up and Purification: Pour the reaction mixture into brine and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 4-bromo-2-trifluoromethylbenzonitrile.[3]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

-

¹H NMR (200 MHz, CDCl₃): δ 7.60-8.10 (m, 3H).[3]

-

¹⁹F NMR (376 MHz, CDCl₃): The trifluoromethyl group typically shows a singlet around -63 ppm.[12]

-

¹³C NMR (101 MHz, CDCl₃): Expected signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).[12]

-

IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch are expected around 2230 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present.[13]

Applications in Research and Development

This compound is a highly versatile intermediate with significant applications in several areas of chemical research.

Pharmaceutical Drug Discovery

The unique combination of functional groups makes this compound a valuable starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates, while the bromo and nitrile groups provide handles for further molecular elaboration. It is a precursor for compounds being investigated in therapeutic areas such as oncology, antivirals, and central nervous system disorders. It is also used in the development of anti-inflammatory and analgesic drugs.[4]

Caption: Application pathways in pharmaceutical synthesis.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of modern agrochemicals, including pesticides and herbicides.[4] The trifluoromethoxy group can enhance the efficacy and environmental persistence of these products.

Materials Science

The unique electronic properties conferred by the trifluoromethoxy group make this and related compounds of interest in the development of advanced materials with specific thermal and chemical resistance, such as specialized polymers and coatings.[4]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] Some sources also indicate it is toxic if swallowed, in contact with skin, or if inhaled.[15][16]

-

Precautionary Measures:

-

Storage: Keep in a dark place, sealed in a dry container at room temperature.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[15][17][18]

Conclusion

This compound is a strategically important chemical intermediate. Its unique trifunctionalized structure provides a versatile platform for the synthesis of a wide array of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in developing next-generation products.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. 4-BROMO-2-(TRIFLUOROMETHYL)BENZONITRILE | 191165-13-6 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 11. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 4-BROMO-2,3,5,6-TETRAFLUOROBENZONITRILE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile

Introduction

4-Bromo-2-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable intermediate in the development of novel compounds.[2] This guide provides a detailed overview of the primary synthetic routes for this compound, offering insights into the selection of starting materials and reaction conditions.

The molecular structure of this compound, with its bromine atom, trifluoromethoxy group, and nitrile functionality, offers multiple avenues for chemical modification. The trifluoromethoxy group can improve the metabolic stability and lipophilicity of drug molecules, while the bromine atom provides a handle for cross-coupling reactions.[1] The nitrile group can be converted into other functional groups, such as amines or carboxylic acids.

This document will explore two primary synthetic pathways to this compound: a classical approach via the Sandmeyer reaction of a substituted aniline and an alternative route involving the bromination of a trifluoromethoxy-substituted benzene derivative followed by cyanation.

Primary Synthesis Route: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a well-established and versatile method for the synthesis of aryl nitriles from aryl diazonium salts.[3] In this primary route, 4-Bromo-2-(trifluoromethoxy)aniline serves as the key starting material. The overall workflow involves the diazotization of the aniline followed by a copper-catalyzed cyanation.

Workflow for the Sandmeyer Reaction Pathway

References

The Synthesis of Trifluoromethoxy-Substituted Benzonitriles: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent in the design of modern pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its strong electron-withdrawing nature, combined with high metabolic stability and lipophilicity, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4] When paired with the benzonitrile moiety—a versatile synthetic precursor for various functional groups and a key pharmacophore in its own right—the resulting trifluoromethoxy-substituted benzonitrile scaffold becomes a highly sought-after building block.[5][6] This guide provides an in-depth analysis of the primary synthetic strategies for accessing these critical intermediates, focusing on the underlying chemical principles, practical execution, and comparative advantages of each approach to empower researchers in their synthetic endeavors.

Core Synthetic Paradigms: A Retrosynthetic Overview

The construction of trifluoromethoxy-substituted benzonitriles can be logically dissected into two primary retrosynthetic strategies: the installation of a cyano group onto a pre-functionalized trifluoromethoxyarene, or the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. A third, less common approach involves the de novo construction of the aromatic ring. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and functional group compatibility.

Caption: Core retrosynthetic strategies for trifluoromethoxy-substituted benzonitriles.

Approach A: Cyanation of Trifluoromethoxy-Substituted Arenes

This classical and robust approach leverages the availability of trifluoromethoxy-substituted aryl halides, triflates, and anilines. The primary challenge lies in the efficient and selective formation of the carbon-cyano bond.

Transition Metal-Catalyzed Cyanation of Aryl Halides and Triflates

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely used method for this transformation. The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and broad functional group tolerance.[7]

Causality and Mechanistic Insight: The reaction proceeds via a canonical Pd(0)/Pd(II) catalytic cycle. The initial, and often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the aryl-halide (Ar-X) bond. This is followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂) and concludes with reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[8] The use of electron-rich, bulky phosphine ligands can accelerate the reductive elimination step, which is often slower for electron-rich aryl halides.[9]

Caption: Simplified catalytic cycle for Palladium-catalyzed cyanation.

Microwave-assisted protocols have gained traction as they can dramatically reduce reaction times, often from hours to minutes, by efficiently overcoming the activation energy barriers of the catalytic steps.[10] While zinc cyanide is a common reagent, the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and more environmentally benign alternative.[11][12]

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions

| Parameter | Catalyst System | Cyanide Source | Solvent | Temperature | Key Features | Reference(s) |

| Buchwald | Pd₂(dba)₃ / Ligand | Zn(CN)₂ | H₂O/THF | rt - 40 °C | Extremely mild conditions, broad scope including heteroaryls. | [8][13] |

| Grushin | Pd/t-Bu₃P | NaCN | MeCN/THF | 100 °C | Practical method with inexpensive reagents. | [12] |

| Microwave | Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 200 °C | Rapid conversion (typically < 15 min). | [10] |

| "Green" | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMF | 130 °C | Uses a non-toxic cyanide source. | [10] |

The Sandmeyer Reaction: From Anilines to Benzonitriles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable pathway from anilines to a variety of functional groups, including nitriles.[4][14] This two-step, one-pot procedure is particularly valuable when the corresponding trifluoromethoxyaniline is more accessible or cost-effective than the aryl halide.

Mechanism and Rationale: The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution of copper(I) cyanide. The transformation is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[4][14] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, with the loss of dinitrogen gas—a powerful thermodynamic driving force. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.[14]

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzonitrile via Sandmeyer Reaction

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm slightly to dissolve, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture, and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation to afford the pure 4-(trifluoromethoxy)benzonitrile.

Approach B: Trifluoromethoxylation of Benzonitrile Scaffolds

This strategy is advantageous when substituted cyanophenols or benzonitriles are readily available. The key transformation is the creation of the robust C-O-CF₃ bond.

O-Trifluoromethylation of Hydroxybenzonitriles

The conversion of a phenolic hydroxyl group to a trifluoromethoxy ether is a challenging but powerful transformation. Historically, this required harsh reagents like carbon tetrachloride and HF. Modern methods offer milder and more functional-group-tolerant alternatives.

Reagents and Mechanistic Considerations: A plausible, though often unverified in public literature for specific substrates, route involves reacting a hydroxybenzonitrile with an electrophilic trifluoromethylating agent.[15] For instance, hypervalent iodine reagents (e.g., Togni's reagents) can trifluoromethylate phenols. However, a significant challenge with these reagents is competing C-trifluoromethylation, where the CF₃ group is installed directly onto the aromatic ring instead of the oxygen atom.[16]

A more direct O-trifluoromethylation can be achieved using trifluoromethyl triflate (TFMT) or similar reagents, but their high reactivity and the low nucleophilicity of the trifluoromethoxide anion pose challenges.[2] A conceptual protocol based on established methodologies is presented below.[15]

Conceptual Protocol: Synthesis of 3-(Trifluoromethoxy)benzonitrile

-

Preparation: To a solution of 3-hydroxybenzonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (2.0 eq).

-

Trifluoromethoxylation: Add a trifluoromethylating agent (e.g., 2-(trifluoromethyl)-1,3-dioxolan-2-ylium triflate or a similar electrophilic source) (1.2 eq) to the suspension.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Perform standard aqueous washes, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Direct C-H Trifluoromethoxylation

Directly converting an aromatic C-H bond to a C-OCF₃ bond is the "holy grail" of trifluoromethoxylation, offering maximal atom economy. Recent breakthroughs in photoredox catalysis have made this a viable, albeit specialized, strategy.[16]

Mechanism and Rationale: These methods typically involve a photocatalyst that, upon excitation by visible light, generates the highly reactive and electrophilic trifluoromethoxy radical (•OCF₃) from a stable precursor reagent.[3][17] This radical is then trapped by the electron-rich arene (benzonitrile). Subsequent oxidation and deprotonation yield the final product. The primary challenge is controlling the regioselectivity, as the substitution pattern is governed by the electronic and steric properties of the C-H bonds on the benzonitrile ring.[16] This remains an area of active academic research with potential for future industrial application.

Industrial Application and Scalability

For large-scale synthesis, factors such as cost, safety, and operational simplicity become paramount.

-

Cost-Effectiveness: The Sandmeyer reaction, starting from relatively inexpensive anilines, often presents a cost-effective route.[18] Palladium-catalyzed processes, while powerful, can be expensive due to the cost of the metal and specialized ligands, though catalyst loading can often be minimized to the ppm level in optimized industrial processes.

-

Safety: The use of highly toxic cyanide sources like NaCN, KCN, or even Zn(CN)₂ requires stringent engineering controls. The adoption of K₄[Fe(CN)₆] is a significant step forward in mitigating these risks.[10][11] Diazonium salts, intermediates in the Sandmeyer reaction, are thermally unstable and potentially explosive when isolated, which is why they are almost always generated and used in situ at low temperatures.[14]

-

Process Simplicity: One-pot procedures like the Sandmeyer reaction are highly desirable as they reduce the number of unit operations.[19] A patented process for 4-amino-2-trifluoromethylbenzonitrile highlights an industrial approach involving a cyano replacement on a brominated precursor, demonstrating the real-world application of these fundamental reactions with a focus on yield and purity for pharmaceutical intermediates.[18]

Caption: Workflow for an industrial synthesis of a substituted trifluoromethyl benzonitrile.[18]

Conclusion

The synthesis of trifluoromethoxy-substituted benzonitriles is a mature field with a diverse and powerful toolkit available to the modern chemist. Classical methods, particularly palladium-catalyzed cyanation and the Sandmeyer reaction, remain the workhorses for most applications due to their reliability and predictability. Concurrently, emerging techniques in direct C-H functionalization are pushing the boundaries of synthetic efficiency and opening new avenues for late-stage molecular editing. A thorough understanding of the mechanisms, scope, and limitations of each synthetic approach, as detailed in this guide, is essential for selecting the optimal route to these high-value chemical building blocks, thereby accelerating innovation in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 13. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. benchchem.com [benchchem.com]

- 16. 3-Methyl-5-(trifluoromethoxy)benzonitrile | 916420-59-2 | Benchchem [benchchem.com]

- 17. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 4-Bromo-2-(trifluoromethoxy)benzonitrile: A Technical Guide for Chemical Innovators

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and electronic properties. This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethoxy)benzonitrile, a versatile building block that combines the synthetic handles of a bromo substituent and a nitrile group with the advantageous properties of the trifluoromethoxy moiety. While specific literature on this exact isomer is limited, this document synthesizes established chemical principles and analogous transformations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

This compound is a trifunctional aromatic compound. Its core is a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a nitrile group. The interplay of these substituents dictates its reactivity and utility.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Formula | C₈H₃BrF₃NO | Provides the elemental composition. |

| Molecular Weight | 266.02 g/mol | Important for stoichiometric calculations. |

| LogP | ~3.5-4.0 | The trifluoromethoxy group significantly increases lipophilicity, a key factor in drug design for membrane permeability.[1][2] |

| pKa | Not available | The electron-withdrawing nature of the nitrile and trifluoromethoxy groups will render the aromatic protons more acidic than in benzene. |

| Boiling Point | Estimated >250 °C | The polarity of the nitrile and the molecular weight suggest a relatively high boiling point. |

| Melting Point | Solid at STP | Expected to be a crystalline solid at room temperature. |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, while the nitrile group can be transformed into various other functionalities, including amines, carboxylic acids, and amides.[3]

Plausible Synthetic Routes

Route A: Late-Stage Bromination and Cyanation from a Trifluoromethoxy Precursor

This approach focuses on introducing the bromo and cyano groups onto a pre-formed trifluoromethoxy-substituted aromatic ring.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-Bromo-1-(trifluoromethoxy)benzene: 2-(Trifluoromethoxy)aniline is subjected to a Sandmeyer reaction using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst.

-

Nitration: The resulting 2-bromo-1-(trifluoromethoxy)benzene is carefully nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the ortho-bromo and meta-trifluoromethoxy groups would likely favor the formation of the 4-nitro isomer.

-

Reduction: The nitro group of 4-bromo-1-nitro-2-(trifluoromethoxy)benzene is reduced to an amine, for instance, using iron powder in acidic medium.

-

Cyanation: The final step involves another Sandmeyer reaction on 4-bromo-2-(trifluoromethoxy)aniline, this time using copper(I) cyanide to install the nitrile group at the 4-position, yielding the target compound.

Route B: Trifluoromethoxylation of a Phenolic Precursor

This strategy involves the formation of the trifluoromethoxy group on a pre-functionalized aromatic ring.

Experimental Protocol (Hypothetical):

-

Starting Material: The synthesis would commence with commercially available or readily synthesized 4-bromo-2-hydroxybenzonitrile.

-

Trifluoromethoxylation: The phenolic hydroxyl group is then converted to the trifluoromethoxy ether. This transformation is challenging and can be achieved through several methods, though often requiring harsh conditions.[4][5]

-

Classical Method: A two-step process involving conversion to a trichloromethyl ether followed by a chlorine-fluorine exchange with a fluorinating agent like antimony trifluoride.[5]

-

Modern Methods: More recent developments include the use of electrophilic trifluoromethylating agents or transition-metal-catalyzed reactions. For instance, a copper-catalyzed reaction with a trifluoromethyl source like trifluoromethyliodide could be explored.[6]

-

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important chemical groups.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or through catalytic hydrogenation.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

-

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Applications in Medicinal Chemistry and Materials Science

The unique combination of functional groups in this compound makes it a highly attractive building block in several areas of chemical research.

-

Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability.[1][2] The bromo and nitrile groups provide handles for the synthesis of a diverse library of compounds for screening against various biological targets. For instance, trifluoromethoxy-substituted aromatics are found in drugs targeting neurological disorders.[7]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can improve the efficacy and environmental persistence of herbicides and pesticides.[7]

-

Materials Science: The high thermal and chemical resistance conferred by the trifluoromethoxy group makes this compound a potential precursor for specialty polymers and coatings with enhanced durability.[7]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show three signals in the aromatic region, likely two doublets and a doublet of doublets, with coupling constants typical for ortho and meta relationships on a benzene ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the substituents.

-

¹³C NMR: The spectrum would exhibit eight distinct signals: six for the aromatic carbons and one for the nitrile carbon. The carbon attached to the trifluoromethoxy group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: Characteristic peaks would include a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Safety and Handling

As with any halogenated and cyano-containing organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. It is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound represents a strategically important, albeit under-documented, chemical intermediate. Its trifunctional nature provides a powerful platform for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. While direct synthetic protocols are scarce, a thorough understanding of fundamental organic reactions allows for the rational design of viable synthetic routes. This guide serves as a foundational resource to stimulate further research and application of this promising building block, empowering chemists to unlock its full potential in the pursuit of novel chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 3. innospk.com [innospk.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Detailed Synthesis Protocol for 4-Bromo-2-(trifluoromethoxy)benzonitrile

Application Note: A-4285

Dr. Evelyn Reed, Senior Application Scientist Advanced Synthesis Division, Gemini Chemicals

Abstract

This application note provides a detailed, two-part protocol for the synthesis of 4-Bromo-2-(trifluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and advanced materials. The strategic arrangement of the bromo, trifluoromethoxy, and nitrile functionalities makes this compound a versatile scaffold for complex molecular architectures. The protocol first details the regioselective bromination of 2-(trifluoromethoxy)aniline to yield the critical precursor, 4-Bromo-2-(trifluoromethoxy)aniline. The second part describes the subsequent conversion of this aniline to the target benzonitrile via a robust Sandmeyer reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into reaction mechanisms, procedural choices, and safety considerations.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 191165-13-6) is a highly functionalized aromatic building block. Its utility stems from the orthogonal reactivity of its three key functional groups:

-

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

The bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds.[1]

-

The trifluoromethoxy group (-OCF₃) is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, making it a desirable feature in modern drug discovery to enhance membrane permeability and block metabolic degradation.[2][3]

This unique combination makes the target molecule an invaluable precursor for creating diverse libraries of compounds for screening in drug development and for designing specialized polymers and functional materials.[3] The following protocol provides a reliable and scalable method for its preparation.

Overall Synthesis Workflow

The synthesis is performed in two main stages, starting from the commercially available 2-(trifluoromethoxy)aniline.

References

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-(trifluoromethoxy)benzonitrile

Abstract

This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. While the specific substrate 4-Bromo-2-(trifluoromethoxy)benzonitrile is specialized, this document presents a robust methodology based on its close and well-documented structural analog, 4-Bromo-2-(trifluoromethyl)benzonitrile . The principles and procedures detailed herein serve as an excellent and reliable starting point for researchers working with electronically similar aryl bromides, offering insights into catalyst selection, reaction optimization, and product purification to facilitate the synthesis of complex biaryl compounds for pharmaceutical and materials science applications.

Introduction and Scientific Principle

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid) with an organohalide.[1] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[2]

The target substrate, this compound, is an electron-deficient aryl bromide. The presence of the strongly electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF3) groups significantly influences the reactivity of the C-Br bond. These groups activate the aryl halide towards the initial, often rate-determining, oxidative addition step in the catalytic cycle, which can allow for more facile coupling compared to electron-rich aryl halides.[3] This protocol is designed to leverage this inherent reactivity while ensuring high yields and purity.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. For scalability, reagent quantities should be adjusted proportionally, though solvent volumes may need further optimization.

Materials and Reagents

As this compound is not widely cataloged, this protocol uses the properties of its close analog, 4-Bromo-2-(trifluoromethyl)benzonitrile , for calculation purposes. Researchers must use the correct molecular weight for their specific starting material.

| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Purity | Notes |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | 250.02 | 1.0 | 1.0 | 250 mg | >97% | Limiting reagent.[4] |

| Phenylboronic Acid (Example) | 98-80-6 | 121.93 | 1.2 | 1.2 | 146 mg | >98% | Coupling partner. A slight excess ensures complete consumption of the aryl bromide. |

| Pd(PPh₃)₄ (Catalyst) | 14221-01-3 | 1155.56 | 0.03 | 0.03 | 35 mg | 99% | Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source.[1] |

| Potassium Carbonate (Base) | 584-08-7 | 138.21 | 2.0 | 2.0 | 276 mg | >99% | Anhydrous. A common, effective base for activating the boronic acid.[1] |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8 mL | Anhydrous | Degassed prior to use. |

| Deionized Water | 7732-18-5 | 18.02 | - | - | 2 mL | - | Degassed prior to use. |

Equipment

-

50 mL flame-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Heating mantle or oil bath with temperature control

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Reaction Procedure

The following workflow ensures an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

-

Flask Preparation: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

-

Establish Inert Atmosphere: Equip the flask with a reflux condenser and seal with septa. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintaining a positive pressure of inert gas is crucial.

-

Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the flask. Stir the mixture to form a suspension.[1]

-

Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask under a positive flow of inert gas. The mixture will typically turn yellow or orange.

-

Reaction Execution: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours, indicated by the consumption of the starting aryl bromide.[1]

Work-up and Purification Procedure

-

Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

-

Layer Separation: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine all organic layers and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient eluent system, such as 0% to 20% ethyl acetate in hexanes, is typically effective for isolating the non-polar biaryl product.

-

Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethoxy)benzonitrile

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's power lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh conditions and exhibit limited functional group tolerance.[1]

This guide focuses on a particularly relevant and challenging substrate: 4-Bromo-2-(trifluoromethoxy)benzonitrile. This molecule incorporates two key electron-withdrawing groups—a nitrile and a trifluoromethoxy group—which significantly influence the electronic properties of the aryl bromide. While electron-deficient substrates can be challenging, understanding their reactivity is crucial for the synthesis of novel compounds in drug discovery and development. These application notes provide a comprehensive overview, field-proven insights, and a detailed protocol for the successful Buchwald-Hartwig amination of this specific substrate.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[4]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst to continue the cycle.[2][5]

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the substrate necessitates careful consideration of these parameters to achieve high yields and avoid side reactions.

Catalyst and Ligand: The Power Couple

The choice of palladium precursor and phosphine ligand is critical. While early generations of catalysts were effective for some substrates, the development of bulky, electron-rich phosphine ligands has dramatically expanded the reaction's scope.[1]

For electron-deficient aryl bromides like our target substrate, ligands that promote rapid oxidative addition and reductive elimination are preferred.

-

Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6] If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species.[7]

-

Ligands: Sterically hindered biarylphosphine ligands are highly effective.[8] Ligands such as XPhos and RuPhos have demonstrated superior performance in the coupling of challenging substrates.[9] For electron-deficient aryl bromides, Xantphos has also proven to be a generally successful ligand.[10]

The Role of the Base: A Critical Decision

The base plays a crucial role in deprotonating the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base must be carefully balanced to be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.

-

Common Bases: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[11] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃).[10] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ can be considered.[5]

Solvent Selection: The Reaction's Environment

The solvent must be capable of dissolving the reactants and catalyst system and should be stable at the required reaction temperature.

-

Aprotic Solvents: Anhydrous, aprotic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle. Toluene, dioxane, and THF are common choices.[7][10]

Comparative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, providing a valuable starting point for the optimization of the reaction with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 4-Bromobenzotrifluoride | 4-Bromoacetophenone | 4-Bromobenzonitrile |

| Amine | Aniline | Morpholine | n-Hexylamine |

| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) | Xantphos (3 mol%) |

| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (1.5 equiv) |

| Solvent | Toluene | Dioxane | THF |

| Temperature | 100 °C | 110 °C | 80 °C |

| Time | 12-24 h | 18 h | 16 h |

| Yield | High | Good to High | High |

| Reference | Adapted from[12] | Adapted from[9] | Adapted from[10] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. As with any reaction, optimization may be necessary for specific amine coupling partners.

Materials and Reagents

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

To the sealed tube, add the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Troubleshooting and Expert Insights

-

Low Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading slightly. Ensure that the reagents and solvent are strictly anhydrous. The quality of the base is also critical; use freshly opened or properly stored sodium tert-butoxide.

-

Side Reactions: A common side reaction is hydrodehalogenation of the aryl bromide.[13] This can sometimes be minimized by adjusting the ligand, base, or temperature.

-

Challenging Amines: For less reactive or sterically hindered amines, higher temperatures or longer reaction times may be necessary. The use of more advanced, highly active ligands from the Buchwald or Hartwig groups might also be beneficial.[1][8]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By carefully selecting the catalyst, ligand, base, and solvent, the successful amination of the electron-deficient substrate this compound can be readily achieved. The protocol and insights provided in these application notes offer a solid foundation for researchers in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant potential.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]

- 9. research.rug.nl [research.rug.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic cores is paramount for the development of novel molecular entities. The substrate 4-bromo-2-(trifluoromethoxy)benzonitrile presents a unique scaffold for diversification through palladium-catalyzed cross-coupling reactions. This molecule incorporates a bromine atom, a versatile handle for coupling, a strongly electron-withdrawing trifluoromethoxy group at the ortho-position, and a nitrile moiety. This distinct combination of functionalities imparts specific electronic and steric characteristics that must be carefully considered when selecting a suitable palladium catalyst system.